molecular formula C10H7ClFNO B14145052 4-Chloro-3-fluoro-6-methoxyquinoline CAS No. 426842-86-6

4-Chloro-3-fluoro-6-methoxyquinoline

Cat. No.: B14145052
CAS No.: 426842-86-6
M. Wt: 211.62 g/mol
InChI Key: IAOCDBZKKDGZSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One practical and scalable method for synthesizing 4-chloro-3-fluoro-6-methoxyquinoline involves a four-step route starting from 2,4-dichloro-3-fluoroquinoline . The steps include:

    Nucleophilic substitution: Reacting 2,4-dichloro-3-fluoroquinoline with methanol to introduce the methoxy group.

    Halogenation: Introducing the chlorine atom at the 4-position.

    Purification: Using chromatographic techniques to purify the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-fluoro-6-methoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antiviral, and antimalarial properties.

    Industry: Used in the development of materials such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-6-methoxyquinoline is unique due to the presence of both fluorine and chlorine atoms, which enhance its biological activity and stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

426842-86-6

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

4-chloro-3-fluoro-6-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3

InChI Key

IAOCDBZKKDGZSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)Cl

Origin of Product

United States

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